

Comparative Guide: Structure-Activity Relationship of 2,4-Dinitro-6-(1-methylheptyl)phenol

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Compound of Interest

Compound Name:	2,4-Dinitro-6-(1-methylheptyl)phenol
CAS No.:	3687-22-7
Cat. No.:	B1230248

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Executive Summary: The Lipophilic Protonophore Challenge

In the search for safe mitochondrial uncouplers to treat metabolic dysfunction-associated steatohepatitis (MASH) and obesity, **2,4-Dinitro-6-(1-methylheptyl)phenol** (hereafter referred to as DNHP) represents a critical case study in Structure-Activity Relationship (SAR).

DNHP is the active hydrolysis product of the agricultural fungicide Dinocap. While historically used for crop protection, its chemical structure—a classic dinitrophenol core modified with a branched lipophilic tail—offers vital data points for medicinal chemists. This guide objectively compares DNHP against the archetypal 2,4-Dinitrophenol (DNP) and the modern benchmark BAM15, analyzing how the 1-methylheptyl tail alters mitochondrial specificity, membrane residence time, and the therapeutic index (TI).

Key Insight: The addition of the 1-methylheptyl group significantly increases lipophilicity (

) compared to 2,4-DNP. While this enhances membrane association, it introduces complex pharmacokinetic challenges regarding albumin binding and cytotoxicity that modern alternatives like BAM15 aim to resolve.

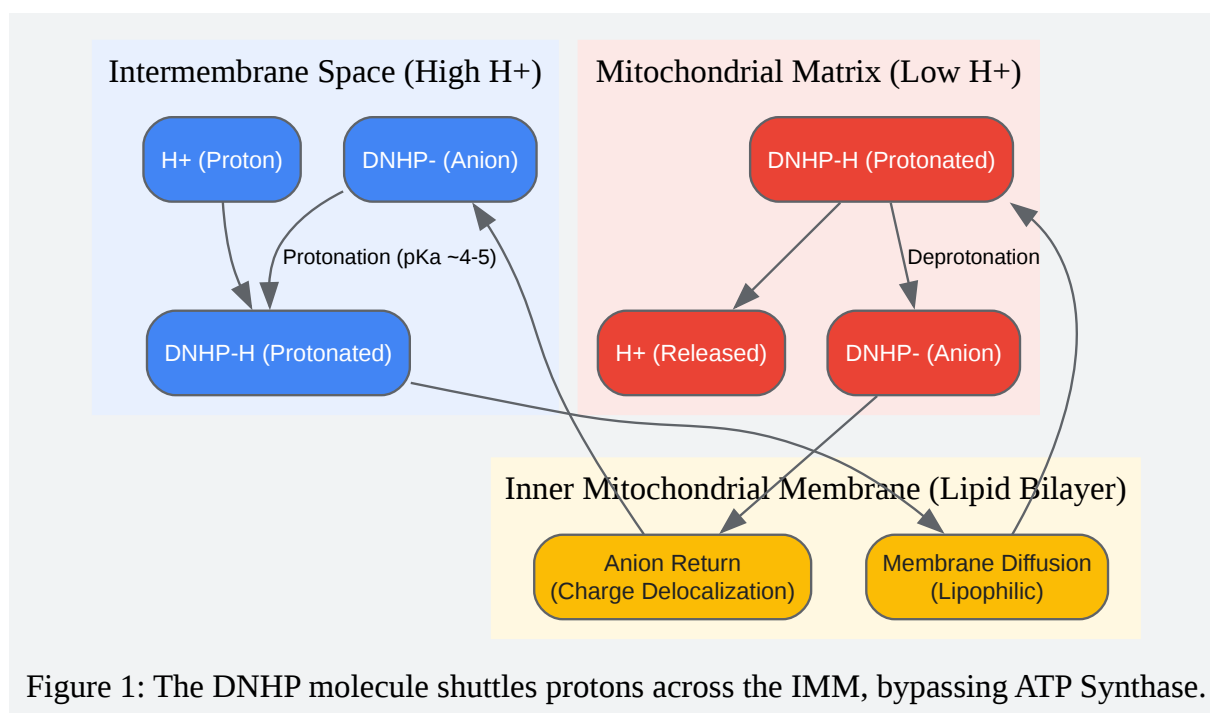
Mechanism of Action & SAR Logic

The Protonophore Cycle

DNHP functions as a protonophore. It cycles between the mitochondrial intermembrane space (IMS) and the matrix, dissipating the proton motive force (

) as heat rather than ATP synthesis.

Figure 1: Protonophore Mechanism of Action This diagram illustrates the catalytic cycle of DNHP within the Inner Mitochondrial Membrane (IMM).



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SAR Analysis: The 1-Methylheptyl Tail

The defining feature of DNHP is the C8 branched alkyl chain at the ortho position (relative to the hydroxyl group).

- Lipophilicity ():
 - 2,4-DNP:
 - . Rapidly absorbed but also rapidly cleared; high systemic toxicity (hyperthermia) due to lack of tissue specificity.
 - DNHP:
 - . The 1-methylheptyl tail anchors the molecule in lipid bilayers.
- pKa Modulation: The electron-withdrawing nitro groups lower the pKa of the phenol, allowing it to exist as both an anion and a neutral species at physiological pH (essential for the cycle). The alkyl group has a mild electron-donating effect but primarily influences steric bulk and solubility.

Figure 2: SAR Decision Tree Impact of structural modifications on therapeutic outcomes.

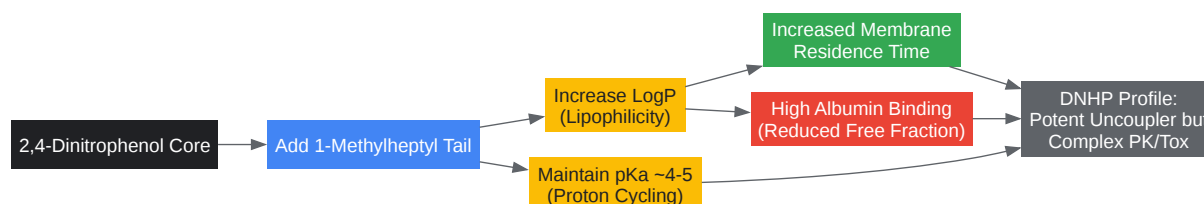


Figure 2: How the alkyl tail modifies the pharmacological profile of the DNP core.

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Comparative Performance Guide

This section contrasts DNHP with the industry standard (DNP) and the modern therapeutic candidate (BAM15).

Table 1: Physicochemical & Biological Comparison

Feature	2,4-DNP (Classic)	DNHP (1-methylheptyl isomer)	BAM15 (Modern)
Structure	Unsubstituted Phenol	Branched Alkyl Phenol	Pyrazine-based
Primary Use	Research / Toxic Ref.	Agrochemical (Fungicide)	Metabolic Research
Uncoupling Potency (EC50)	High (Low M range)	High (Low M range)	Moderate-High
Mitochondrial Specificity	Low (Affects PM*)	Moderate (Lipophilic anchor)	High (Mito-specific)
Cytotoxicity Window	Very Narrow (TI < 2)	Narrow (TI ~2-5)	Wide (TI > 15)
Plasma Half-life	Short (Rapid elimination)	Long (High protein binding)	Short/Moderate
Key Risk	Acute Hyperthermia	Cataractogenesis / Repro-tox	Low oral bioavailability

*PM = Plasma Membrane (depolarization of PM leads to off-target toxicity).

Technical Analysis[1][2][3][4]

- DNP causes rapid, systemic uncoupling leading to fatal hyperthermia because it depolarizes plasma membranes as well as mitochondria.
- DNHP shows improved mitochondrial retention due to the tail. However, highly lipophilic DNPs (like DNHP) strongly bind to plasma albumin. This creates a reservoir effect—the "free" drug concentration is low, but the total body burden is high. This can lead to chronic toxicities (e.g., cataracts, a known side effect of Dinocap exposure) rather than just acute heat production.

- BAM15 avoids the plasma membrane depolarization entirely, offering a much safer safety profile, though it struggles with oral bioavailability due to solubility issues.

Experimental Protocols (Self-Validating)

To evaluate DNHP in your own lab, use the Seahorse XF Mito Stress Test. This protocol includes built-in quality controls to ensure data integrity.

Protocol: Mitochondrial Uncoupling Assessment

Objective: Determine the EC50 of DNHP uncoupling vs. cytotoxicity.

Reagents:

- Cell Line: HepG2 or C2C12 myoblasts (Standard metabolic models).
- Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
- Compounds:
 - DNHP (Stock 10 mM in DMSO).
 - Oligomycin (ATP Synthase inhibitor).
 - FCCP (Positive Control).
 - Rotenone/Antimycin A (ETC inhibitors).

Workflow:

- Seeding: Seed cells at 20,000 cells/well in XF96 plate 24h prior.
- Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.
- Injection A (Oligomycin 1.5

M): Inhibits ATP synthesis. Validation: OCR should drop significantly. Remaining OCR is "Proton Leak."

- Injection B (DNHP Titration): Inject varying concentrations of DNHP (e.g., 0.1, 0.5, 1.0, 5.0, 10 M).
 - Validation: If DNHP is working, OCR will rise rapidly (Maximal Respiration).
 - Warning: If OCR drops immediately after injection, the dose is cytotoxic (membrane lysis or complex inhibition).
- Injection C (Rot/AA): Shuts down ETC. Validation: OCR must drop to non-mitochondrial background levels.

Data Calculation:

- Plot OCR vs. [DNHP].
- The peak of the bell-shaped curve is the Maximal Uncoupling Dose.
- The drop-off after the peak indicates Mitochondrial Toxicity (depolarization beyond recovery).

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